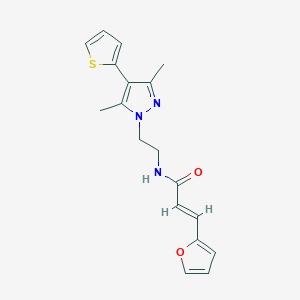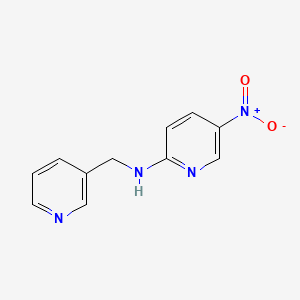![molecular formula C27H25F3N4O4 B2467505 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide CAS No. 2034266-95-8](/img/structure/B2467505.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C27H25F3N4O4 and its molecular weight is 526.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with complex structures involving piperazine, acetamide derivatives, and substituted phenyl groups are frequently investigated for their synthesis methodologies and biological activities. For instance, the synthesis of novel derivatives through specific chemical reactions provides valuable insights into the versatility of these compounds in medicinal chemistry. Such compounds are synthesized through various chemical reactions, highlighting the importance of structural modification in achieving desired biological activities, including antimicrobial and anticancer properties (S. Mehta et al., 2019).
Antimicrobial and Anticancer Activities
Research on similar compounds has demonstrated a broad spectrum of biological activities. For example, studies have shown that certain synthesized compounds possess significant antimicrobial activities against various bacterial and fungal strains. These activities are measured through minimum inhibitory concentration (MIC) values, demonstrating the potential of these compounds in treating infections (Özlem Temiz‐Arpacı et al., 2005). Additionally, some compounds exhibit notable anticancer activities, suggesting their potential application in cancer treatment. The evaluation of anticancer properties is often performed through in vitro assays, providing a foundation for further development as therapeutic agents (S. Mehta et al., 2019).
Molecular Docking and Drug Design
Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. These studies help in the rational design of drugs by predicting the binding affinities and modes of action of compounds. For instance, synthesized compounds showing good docking scores with certain enzymes or receptors indicate their potential as lead compounds in drug development. This approach is instrumental in identifying promising candidates for further investigation in the context of anticancer and antimicrobial drug discovery (S. Mehta et al., 2019).
Propriétés
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O4/c28-27(29,30)38-22-10-2-1-9-21(22)31-23(35)17-33-13-11-32(12-14-33)15-16-34-25(36)19-7-3-5-18-6-4-8-20(24(18)19)26(34)37/h1-10H,11-17H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENFPJKVRNARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467422.png)


![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2467432.png)

![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)
![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)
![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)
